molecular formula C23H17NO2 B12603395 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione CAS No. 917918-53-7

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione

Cat. No.: B12603395
CAS No.: 917918-53-7
M. Wt: 339.4 g/mol
InChI Key: FDWBRKXJXDCKEO-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is a synthetic chemical building block of significant interest in advanced materials science and medicinal chemistry research. This compound features a conjugated molecular architecture, combining a 1H-phenalene-1,3(2H)-dione electron-acceptor moiety with a 3,3-dimethyl-3H-indole unit. The phenalene-dione core is a known electron acceptor used in the design of dyes for applications such as organic electronics and as a precursor for photoinitiators . As a hybrid molecule, it serves as a key intermediate for researchers developing novel organic compounds with tailored optical and electronic properties. Potential research applications include the exploration of new non-linear optical (NLO) chromophores, photoinitiating systems for polymerization, and sensitizers for dye-sensitized solar cells. Its mechanism of action in such applications typically involves intramolecular charge transfer between the donor and acceptor components of the molecule. Researchers value this compound for its versatility in creating sophisticated molecular structures for cutting-edge technological applications. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

917918-53-7

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3

InChI Key

FDWBRKXJXDCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C

Origin of Product

United States

Preparation Methods

Molecular Structure

Chemical Structure

The structure of the compound features a phenalene core with an indole substituent, which contributes to its unique properties. The compound can be represented using various structural notations:

Notation Type Representation
InChI InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3
SMILES CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C

Preparation Methods

Nucleophilic Substitution Reactions

One of the primary methods for synthesizing 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves nucleophilic substitution reactions. This method typically includes the following steps:

  • Starting Materials :

    • Indole derivative (e.g., 3,3-dimethylindole)
    • Phenalene derivative (e.g., phenalene or its derivatives)
    • Base (e.g., potassium hydroxide)
  • Reaction Conditions :

    • The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF).
    • Temperature is maintained at reflux conditions (around 70°C).
  • Procedure :

    • Mix the indole derivative with the phenalene derivative in the presence of a base.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and recrystallization.

Cycloaddition Reactions

Another effective method for synthesizing this compound is through cycloaddition reactions:

  • Starting Materials :

    • Indole and phenalene derivatives
    • Cross-linking agents (e.g., formaldehyde)
  • Reaction Conditions :

    • The reaction is conducted in an inert atmosphere to prevent oxidation.
    • Typical solvents include ethanol or acetonitrile.
  • Procedure :

    • Combine the indole and phenalene derivatives with formaldehyde.
    • Heat under reflux conditions for several hours.
    • Purify the product using chromatography techniques.

Oxidative Methods

Oxidative methods can also be employed to synthesize derivatives of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione:

  • Starting Materials :

    • Phenalene or its derivatives
    • Oxidizing agents (e.g., potassium permanganate or chromium trioxide)
  • Reaction Conditions :

    • Typically performed in an acidic medium such as sulfuric acid.
  • Procedure :

    • Add the oxidizing agent to a solution of phenalene in an acidic medium.
    • Stir the mixture at controlled temperatures.
    • Isolate and purify the resulting product through crystallization.

Comparison of Preparation Methods

The following table summarizes the different preparation methods for 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione:

Method Key Reactants Conditions Yield Potential
Nucleophilic Substitution Indole derivative, Phenalene Reflux in ethanol Moderate to High
Cycloaddition Indole, Formaldehyde Reflux in inert atmosphere Moderate
Oxidative Methods Phenalene, Oxidizing agents Acidic medium High

Chemical Reactions Analysis

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione have shown effectiveness in inhibiting growth in leukemia and breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several indole derivatives on human cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia). The results demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong anticancer potential. The structure-activity relationship (SAR) analysis suggested that modifications on the indole ring could enhance activity against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione to various biological targets. These studies typically utilize software such as AutoDock or Vlife Molecular Docking Software to simulate interactions with proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) . The findings support the hypothesis that this compound could serve as a lead structure for developing novel anticancer drugs.

Organic Synthesis

The compound can be synthesized through various organic reactions involving indole derivatives and diketones. Its synthesis often involves multi-step processes that include condensation reactions and cyclization steps. These synthetic pathways are crucial for producing analogs with enhanced pharmacological properties.

Synthesis Example:
One synthetic route involves the reaction of 3,3-dimethylindole with appropriate diketones under acidic conditions to yield the target compound. This method allows for the introduction of different substituents on the indole or phenalene rings, facilitating the exploration of structure-activity relationships in drug development .

Photophysical Properties

Research into the photophysical properties of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has revealed its potential use in organic electronics and photonic devices. The compound exhibits interesting fluorescence properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a phenalene-1,3-dione core fused with a dimethylindole group.
  • Isoindole-1,3-dione Derivatives (e.g., Compound 16 in ): Feature an isoindole-1,3-dione core substituted with aromatic or heteroaromatic groups (e.g., imidazole in Compound 16). These compounds lack the fused phenalene system, resulting in reduced planarity and altered electronic properties .
  • 1,3-Indandione Derivatives (e.g., Diphenadione, Pival): Diphenadione (2-(diphenylacetyl)-1H-indene-1,3(2H)-dione) and Pival (2-(2,2-dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione) possess a non-fused indandione core. Their substituents (e.g., diphenylacetyl in Diphenadione) confer distinct biological activities, such as anticoagulant or rodenticidal effects .

Substituent Effects

  • Target Compound : The 3,3-dimethylindole group introduces steric hindrance and electron-donating effects, which may stabilize the molecule against nucleophilic attack .
  • Hydrazone Derivatives (e.g., Compounds 17a–c in ): Include hydrazone (-NH-N=C-) or sulfonamide (-SO₂NH₂) substituents. These groups enhance hydrogen-bonding capacity and solubility but reduce thermal stability (melting points: 185–267°C) .
  • Arylacryloyl Derivatives (e.g., Compound 3 in ): Feature acryloyl bridges linking isoindole-dione to indole.

Physicochemical Properties

Property Target Compound Compound 16 Diphenadione
Molecular Weight 339.39 g/mol 303.34 g/mol 340.35 g/mol
Melting Point Not reported 215–217°C 146–148°C (literature)
Key Functional Groups Phenalenedione, dimethylindole Isoindoledione, imidazole Indandione, diphenylacetyl
Hydrogen Bond Acceptors 3 4 4
LogP (Calculated) 3.7 2.8 4.2

Biological Activity

2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione, also known by its CAS number 71428072, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H17NO2
  • Molecular Weight : 339.387 g/mol
  • Density : 1.222 g/cm³
  • Boiling Point : 419.1 °C at 760 mmHg
  • LogP : 3.90490

Antibacterial Activity

Recent studies have demonstrated that 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.

Minimum Inhibitory Concentration (MIC) Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 259233.90
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300<1.00
Staphylococcus epidermidis ATCC 122287.80
Escherichia coli (Gram-negative)Inactive

These results indicate a strong efficacy against MRSA, a significant pathogen in clinical settings due to its resistance to multiple antibiotics .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans.

Minimum Fungicidal Concentration (MFC) Results

Fungal StrainMFC (µg/mL)
Candida albicans7.80

The antifungal activity suggests potential therapeutic applications in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results indicated significant antiproliferative activity.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (lung cancer)<10
HeLa (cervical cancer)<10
MCF7 (breast cancer)<10

The compound demonstrated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, indicating selective cytotoxicity .

Molecular docking studies suggest that the compound binds effectively to specific targets involved in bacterial and fungal growth inhibition. The interaction with long RSH proteins and mycobacterial synthetases indicates a mechanism that may disrupt essential cellular processes in pathogens .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on MRSA :
    • Researchers found that the compound significantly inhibited MRSA growth at concentrations as low as 0.98 µg/mL. This study emphasizes its potential as a novel antibacterial agent against resistant strains .
  • Antifungal Evaluation :
    • In another study focusing on antifungal activity, the compound showed promising results against Candida albicans, with a MFC indicating effective fungicidal action .

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